Eliglustat tartrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher disease type 1. This compound was discovered at the University of Michigan and developed by Genzyme Corporation. It received FDA approval in August 2014 . This compound works by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids, which are lipid molecules that accumulate in the cells of patients with Gaucher disease .

Méthodes De Préparation

The synthesis of eliglustat involves a multi-step process. One method includes the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps to form the final product . Another improved process involves a seven-step synthesis route, which includes steps such as coupling, reduction, and cyclization . Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Eliglustat tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the molecule.

Reduction: Commonly used to reduce intermediate compounds during synthesis.

Substitution: Involves replacing one functional group with another, often using reagents like halides or acids.

Cyclization: A key step in forming the dioxane ring structure of eliglustat.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed from these reactions are intermediates that lead to the final this compound compound .

Applications De Recherche Scientifique

Treatment of Gaucher Disease Type 1

Phase 2 and Phase 3 Trials:

Clinical trials have established eliglustat as an effective treatment for adults with GD1. The Phase 3 ENGAGE trial demonstrated significant improvements in various clinical parameters:

- Spleen Volume Reduction: Mean reduction of spleen volume was observed to be about 28% after nine months compared to placebo .

- Liver Volume Reduction: Patients treated with eliglustat showed a decrease in liver volume by approximately 23% over time .

- Hematologic Improvements: Increases in hemoglobin concentration (mean increase of 1.4 g/dL) and platelet count (mean increase of 87%) were noted .

Long-Term Efficacy:

Long-term studies indicate sustained efficacy over several years. For instance, after 4.5 years of treatment, patients exhibited a mean spleen volume decrease of 66% and liver volume decrease of 34%, alongside significant hematological improvements .

Data Summary from Clinical Studies

| Study Type | Duration | Sample Size | Spleen Volume Reduction | Liver Volume Reduction | Hemoglobin Increase | Platelet Count Increase |

|---|---|---|---|---|---|---|

| Phase 2 | 52 weeks | 26 | 77% met primary endpoint | Not specified | Not specified | Not specified |

| ENGAGE | 9 months | 40 | Mean decrease of 28% | Not specified | Significant increase | Significant increase |

| Long-term | Up to 8 years | 19 | Mean decrease of 69% | Mean decrease of 34% | Mean increase of 2.2 g/dL | Mean increase of 113% |

Case Study Insights

Several studies have documented the safety and efficacy profile of eliglustat:

- Initial Phase Results: In a Phase 2 study, eliglustat was administered at doses adjusted based on plasma concentrations, achieving therapeutic levels safely .

- Long-Term Outcomes: A cohort followed for up to eight years showed that all patients met at least three out of four therapeutic goals established for enzyme replacement therapy .

- Safety Profile: Throughout these studies, eliglustat has been well-tolerated with no new safety concerns arising during extended treatment periods .

Mécanisme D'action

Eliglustat tartrate works by inhibiting the enzyme glucosylceramide synthase, which is responsible for the synthesis of glucosylceramide. By inhibiting this enzyme, eliglustat reduces the accumulation of glucosylceramide in the cells of patients with Gaucher disease . This reduction helps in alleviating the symptoms of the disease, such as enlargement of the spleen and liver, bone pain, and blood abnormalities .

Comparaison Avec Des Composés Similaires

Eliglustat tartrate is compared with other treatments for Gaucher disease, such as:

Imiglucerase: An enzyme replacement therapy that provides the deficient enzyme directly to patients but requires intravenous administration.

Velaglucerase alfa: Another enzyme replacement therapy with similar efficacy to imiglucerase but different production methods.

This compound is unique in its oral administration route and its specific inhibition of glucosylceramide synthase, making it a convenient alternative to enzyme replacement therapies .

Propriétés

Key on ui mechanism of action |

α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events. |

|---|---|

Numéro CAS |

928659-70-5 |

Formule moléculaire |

C27H42N2O10 |

Poids moléculaire |

554.6 g/mol |

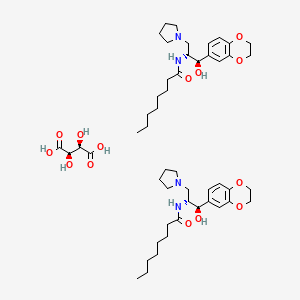

Nom IUPAC |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1 |

Clé InChI |

VNGQLUTVKDPUJS-VUBSCCJGSA-N |

SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.